Dibenzylamine penicillin G
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Overview
Description
The compound “N-benzyl-1-phenylmethanamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid” is a complex organic molecule that combines two distinct chemical entities. The first part, N-benzyl-1-phenylmethanamine, is an amine derivative, while the second part, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a bicyclic β-lactam antibiotic structure similar to penicillin.
Preparation Methods
Synthetic Routes and Reaction Conditions
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N-benzyl-1-phenylmethanamine
Reaction Conditions: The reaction typically occurs under mild conditions with the presence of a catalyst such as palladium on carbon.
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3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Synthesis: This compound is synthesized through the acylation of 6-aminopenicillanic acid with phenylacetyl chloride.
Reaction Conditions: The reaction is carried out in an aqueous medium with a base such as sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
N-benzyl-1-phenylmethanamine: Industrially, this compound is produced by the reductive amination of benzaldehyde with benzylamine in the presence of a hydrogenation catalyst.
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: This compound is produced on an industrial scale by fermenting Penicillium chrysogenum to produce 6-aminopenicillanic acid, which is then chemically modified.
Chemical Reactions Analysis
Types of Reactions
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N-benzyl-1-phenylmethanamine
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3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Hydrolysis: Hydrolyzes in acidic or basic conditions to form penicilloic acid.
Reduction: Can be reduced to form penicillamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Alkyl halides such as methyl iodide are commonly used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used.
Reduction: Reducing agents like lithium aluminum hydride are used.
Major Products
Oxidation: Benzaldehyde and benzylamine.
Substitution: Quaternary ammonium salts.
Hydrolysis: Penicilloic acid.
Reduction: Penicillamine.
Scientific Research Applications
Chemistry
N-benzyl-1-phenylmethanamine: Used as a precursor in the synthesis of various organic compounds and as a catalyst in polymerization reactions.
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Used in the synthesis of β-lactam antibiotics.
Biology and Medicine
N-benzyl-1-phenylmethanamine: Investigated for its potential use in pharmaceuticals as an intermediate.
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Widely used as an antibiotic to treat bacterial infections.
Industry
N-benzyl-1-phenylmethanamine: Used in the production of dyes and as a petrochemical additive.
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Used in the pharmaceutical industry for the production of penicillin-based antibiotics.
Mechanism of Action
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N-benzyl-1-phenylmethanamine
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3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-phenylmethanamine: Similar compounds include benzylamine and phenylmethanamine.
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Similar compounds include other β-lactam antibiotics such as ampicillin and amoxicillin.
Uniqueness
N-benzyl-1-phenylmethanamine: Unique due to its dual functionality as both a nucleophile and a catalyst.
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Unique due to its broad-spectrum antibacterial activity and resistance to β-lactamase enzymes.
Properties
CAS No. |
7179-52-4 |
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Molecular Formula |
C30H33N3O4S |
Molecular Weight |
531.7 g/mol |
IUPAC Name |
N-benzyl-1-phenylmethanamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4S.C14H15N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,15H,11-12H2/t11-,12+,14-;/m1./s1 |
InChI Key |
UPYLDHVPOPTZGP-LQDWTQKMSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
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